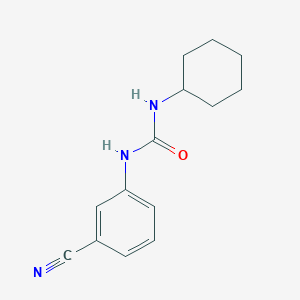

N-(3-cyanophenyl)-N'-cyclohexylurea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to "N-(3-cyanophenyl)-N'-cyclohexylurea" typically involves the reaction of cyanophenyl derivatives with cyclohexyl isocyanate or similar reagents. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share a similar synthetic pathway, involves characterizing the synthesized compounds through elemental analyses, IR spectroscopy, and NMR spectroscopy, demonstrating the versatility of urea and thiourea compounds in synthetic chemistry (Özer et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-aryl-N-methylaminocyclohexanols, has been studied through X-ray diffraction, revealing detailed insights into their conformation and crystal packing. These studies often find that cyclohexane rings adopt chair conformations, which is a common feature for stability in cyclohexane derivatives (Cresswell et al., 2013).

Chemical Reactions and Properties

Compounds like "this compound" participate in various chemical reactions, leveraging the reactivity of the cyanophenyl and cyclohexyl moieties. The presence of the cyano group, for example, has been shown to be crucial for the antithrombotic and vasodilating activities of related N-hydroxyureas, suggesting that chemical modifications can significantly alter the biological and chemical properties of these compounds (Camehn & Rehse, 2000).

作用机制

Target of Action

A compound with a similar structure, n-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide, has been reported to target the mitogen-activated protein kinase 14 .

Mode of Action

For instance, R/S-N-3-Cyanophenyl-N’-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea has been reported to inhibit Histone Deacetylase Class III .

Biochemical Pathways

For instance, N’-phenyl pyridylcarbohydrazides, which are analogues of commercial Succinate Dehydrogenase Inhibitors (SDHIs), have been reported to inhibit phytopathogenic fungi .

Result of Action

A compound with a similar structure, r/s-n-3-cyanophenyl-n’-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2h-1-benzopyran-4-yl)urea, has been reported to exert antiproliferative activity against cancer cell lines .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of carbon–carbon bonds, is known to be exceptionally mild and tolerant of various functional groups, suggesting that similar compounds may also exhibit stability under a variety of environmental conditions .

生化分析

Biochemical Properties

N-(3-cyanophenyl)-N’-cyclohexylurea plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of histone deacetylase (HDAC) class III, specifically targeting sirtuins 1 and 2 (SIRT1/2). This interaction leads to the inhibition of deacetylation of histone and non-histone proteins, thereby affecting gene expression and cellular functions .

Cellular Effects

N-(3-cyanophenyl)-N’-cyclohexylurea exerts significant effects on various cell types and cellular processes. It has been shown to induce antiproliferative activity in glioblastoma cells while having a lower impact on normal glial cells. This differential toxicity is attributed to its selective inhibition of SIRT1/2, leading to increased acetylation levels of histone and non-histone proteins. Consequently, this compound influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-(3-cyanophenyl)-N’-cyclohexylurea involves its binding interactions with SIRT1/2, leading to the inhibition of their deacetylase activity. This inhibition results in the accumulation of acetylated histones and non-histone proteins, thereby altering gene expression and cellular functions. Additionally, this compound has been shown to trigger apoptosis and senescence in cancer cells, further elucidating its potential as an anticancer agent .

Dosage Effects in Animal Models

The effects of N-(3-cyanophenyl)-N’-cyclohexylurea vary with different dosages in animal models. At lower doses, it exhibits selective toxicity towards cancer cells with minimal impact on normal cells. At higher doses, it may induce toxic or adverse effects, including apoptosis and necrosis in both cancerous and normal tissues. Threshold effects have been observed, indicating the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

N-(3-cyanophenyl)-N’-cyclohexylurea is involved in several metabolic pathways, primarily through its interaction with SIRT1/2. These interactions affect the acetylation status of various proteins, thereby influencing metabolic flux and metabolite levels. Additionally, this compound may interact with other enzymes and cofactors, further modulating metabolic pathways and cellular functions .

Transport and Distribution

Within cells and tissues, N-(3-cyanophenyl)-N’-cyclohexylurea is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, particularly cancer cells. The compound’s distribution is influenced by its physicochemical properties, including solubility and membrane permeability .

Subcellular Localization

N-(3-cyanophenyl)-N’-cyclohexylurea exhibits specific subcellular localization, primarily targeting the nucleus where it interacts with SIRT1/2. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The subcellular localization of this compound is crucial for its activity and function, as it enables the selective inhibition of SIRT1/2 and subsequent changes in gene expression .

属性

IUPAC Name |

1-(3-cyanophenyl)-3-cyclohexylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-10-11-5-4-8-13(9-11)17-14(18)16-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMZYFZMEVLDTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5802807.png)

![N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinazolinyl]-1,4-benzenediamine](/img/structure/B5802815.png)

![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)

![N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5802829.png)

methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)

![2-[2-(dicyanomethylene)hydrazino]benzamide](/img/structure/B5802867.png)

![1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)

![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)

![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5802909.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylpropanamide](/img/structure/B5802914.png)